4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of chloro, dimethyl, and ethoxy functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The process may include:
Ethoxylation: The addition of an ethoxy group, often performed using ethyl alcohol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The chloro and sulfonate groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.
5-Chloro-2-ethoxybenzenesulfonic acid: Used in the synthesis of dyes and pigments.
Uniqueness
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-4-21-14-6-5-12(17)9-15(14)23(19,20)22-13-7-10(2)16(18)11(3)8-13/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPFUJWDQPGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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